N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the benzimidazole core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Alkylation: The benzimidazole core is then alkylated using an appropriate alkyl halide to introduce the 2-methylpropyl group.
Sulfonation: The final step involves the sulfonation of the alkylated benzimidazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, pyridine, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antiparasitic and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzimidazole core is known to bind to various enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in pathogens, resulting in their death or reduced virulence. The compound’s sulfonamide group also contributes to its biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic drug with a broad spectrum of activity against parasitic worms.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a benzimidazole core with a sulfonamide group makes it a versatile compound with a wide range of scientific research applications.
Properties
Molecular Formula |
C18H21N3O2S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C18H21N3O2S/c1-12(2)17(18-19-15-6-4-5-7-16(15)20-18)21-24(22,23)14-10-8-13(3)9-11-14/h4-12,17,21H,1-3H3,(H,19,20) |
InChI Key |
UPNHMDZBIWUHLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=NC3=CC=CC=C3N2)C(C)C |
Origin of Product |
United States |
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